molecular formula C5H6ClN3OS B1456124 N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea CAS No. 635283-92-0

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea

Cat. No.: B1456124
CAS No.: 635283-92-0
M. Wt: 191.64 g/mol
InChI Key: JPLZYOZEQJHMHP-UHFFFAOYSA-N
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Description

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea is a chemical compound that features a thiazole ring substituted with a chloro group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea typically involves the nucleophilic addition of a thiazole derivative to an isocyanate or isothiocyanate. One common method involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with methylamine to form the corresponding imine, which is then treated with an isocyanate to yield the desired urea derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a thiazole derivative.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazole derivatives without the chloro group.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and thiazole ring play crucial roles in binding to these targets, thereby modulating their activity. This compound can inhibit enzyme activity by forming stable complexes with the active site, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine
  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-methylurea
  • N-(2-chlorophenyl)-N’-[2-(1,3-thiazol-5-yl)ethyl]urea

Uniqueness

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group on the thiazole ring enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3OS/c6-4-8-1-3(11-4)2-9-5(7)10/h1H,2H2,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLZYOZEQJHMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692867
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635283-92-0
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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